

Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ilaprazole**

Cat. No.: **B1674436**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).^{[1][2]} As a substituted benzimidazole derivative, **ilaprazole** effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.^{[3][4]} This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for **ilaprazole**, tailored for professionals in pharmaceutical research and development.

Molecular Structure and Identification

Ilaprazole, with the chemical name 2-[(RS)-[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole, is a racemic mixture. Its fundamental molecular and identification details are summarized in the table below.

Identifier	Value
IUPAC Name	2-[(RS)-[4-methoxy-3-methylpyridin-2-yl)methyl]sulfinyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole
Chemical Formula	C ₁₉ H ₁₈ N ₄ O ₂ S[3]
Molecular Weight	366.44 g/mol [3]
CAS Number	172152-36-2[3]
SMILES String	CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC[3]

Chemical and Physical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. The key chemical and physical properties of **ilaprazole** are presented below.

Property	Value
Predicted pKa	8.23 ± 0.10[4][5]
Melting Point	149-153 °C
Appearance	Off-white to light yellow powder
Solubility	
In organic solvents:	
DMSO	15 mg/mL[6], 73 mg/mL (199.21 mM)
Dimethyl formamide (DMF)	10 mg/mL[6]
Ethanol	0.3 mg/mL[6], 14 mg/mL
Methanol	Maximum solubility among tested alcohols[7]
2-Propanol	Soluble[7]
n-Butanol	Minimum solubility among tested alcohols[7]
In aqueous solutions:	
Water	Insoluble
DMSO:PBS (pH 7.2) (1:7)	Approximately 0.12 mg/mL[6]
Stability	Unstable in acidic conditions, relatively stable in alkaline and photolytic conditions.[8] A cocrystal with xylitol showed improved stability at room temperature.[8][9]

Mechanism of Action

Inhibition of Gastric H⁺/K⁺-ATPase

Ilaprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide form.[3][4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the α -subunit of the H⁺/K⁺-ATPase, the proton pump.[3][4] This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.

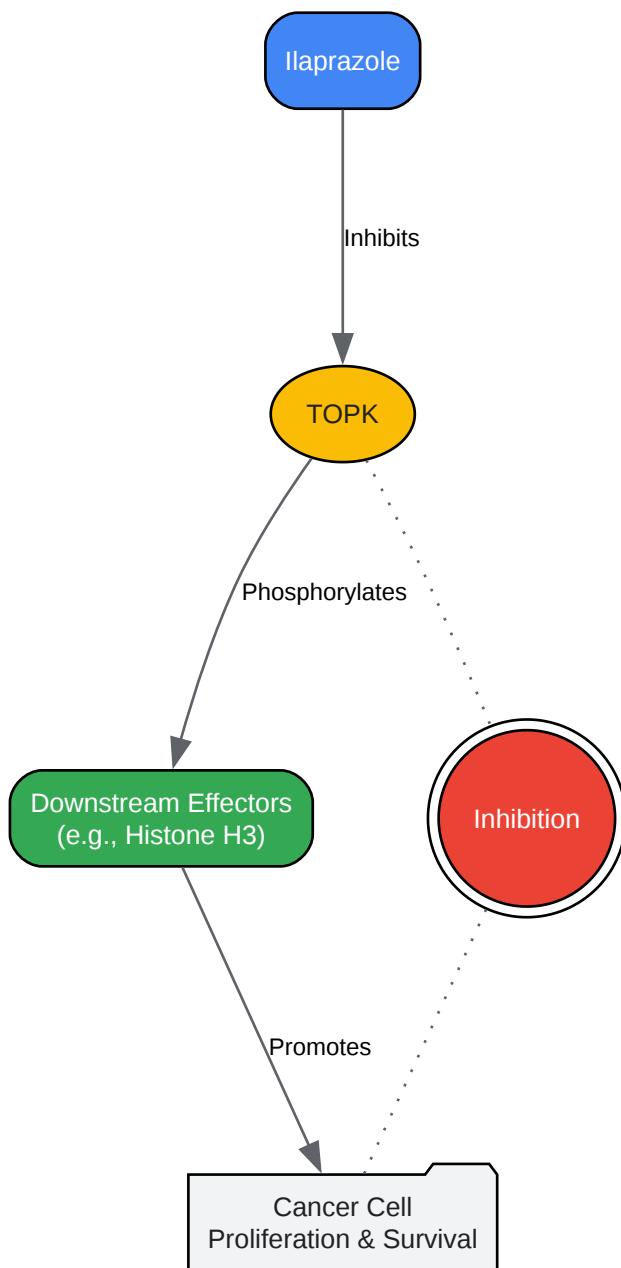

[Click to download full resolution via product page](#)

Figure 1: Mechanism of H+/K+-ATPase Inhibition by **Ilaprazole**.

Targeting of TOPK Signaling Pathway

Recent studies have revealed a novel mechanism of action for **ilaprazole** in cancer cells.

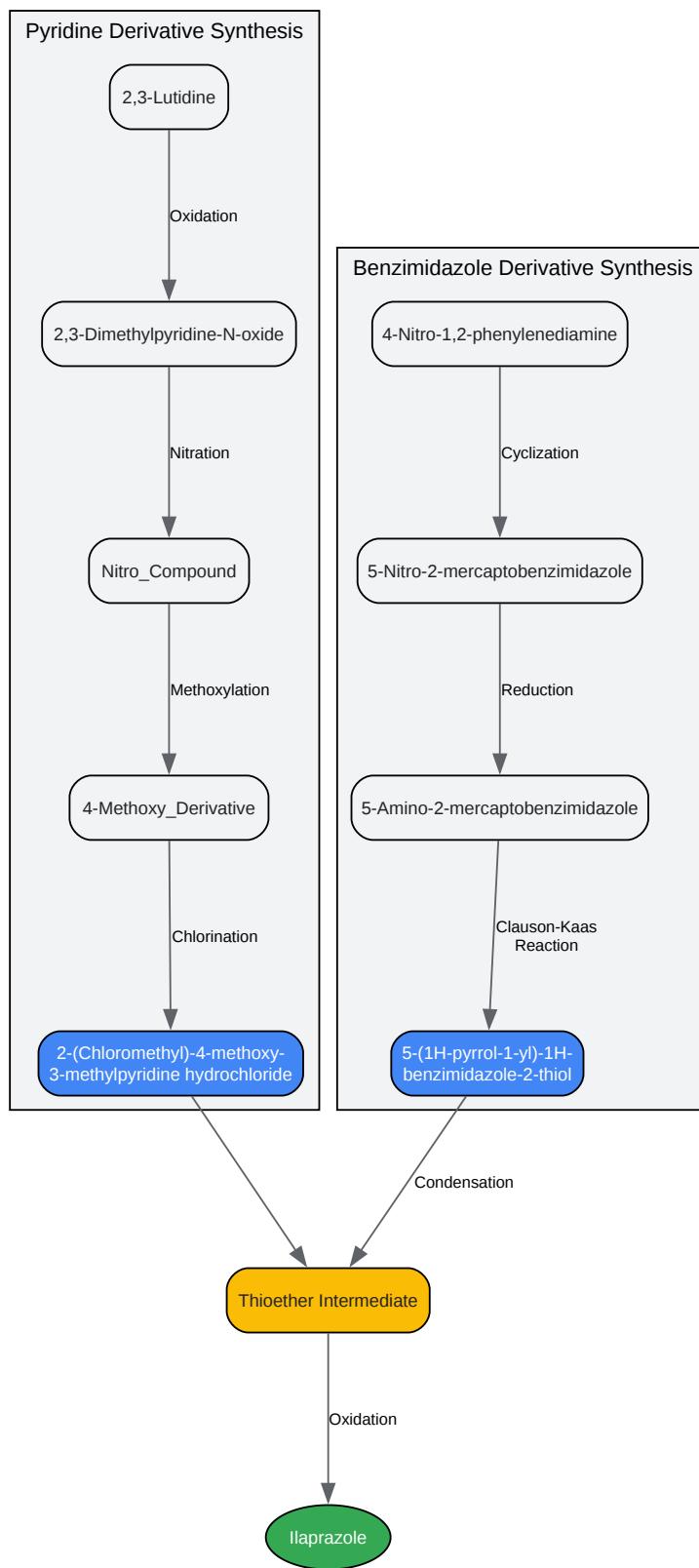
Ilaprazole has been shown to inhibit T-cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[10][11][12] By inhibiting TOPK, **ilaprazole** can suppress cancer growth both *in vitro* and *in vivo*.[10][11] This finding suggests a potential for repurposing **ilaprazole** as an anti-cancer agent.

[Click to download full resolution via product page](#)

Figure 2: Ilaprazole's Inhibition of the TOPK Signaling Pathway.

Pharmacokinetics and Metabolism

Ilaprazole exhibits a longer plasma half-life compared to first-generation PPIs.^[13] Key pharmacokinetic parameters from a study in healthy Chinese subjects are summarized below.


Parameter	Intravenous (5 mg)	Intravenous (10 mg)	Intravenous (20 mg)	Oral (10 mg)
Cmax (ng/mL)	-	-	-	-
AUC ₀₋₂₄ (ng·h/mL)	-	-	-	-
t _{1/2} (h)	-	-	-	-
Mean % time intragastric pH > 6	47.3% [14]	52.8% [14]	68.2% [14]	47.5% [14]
Absolute Bioavailability	-	-	-	55.2% [14]

Ilaprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with a lesser dependence on CYP2C19 compared to other PPIs, which may result in more predictable clinical outcomes across different patient populations.[\[13\]](#)

Experimental Protocols

Synthesis of Ilaprazole

The synthesis of **ilaprazole** typically involves a multi-step process. A general workflow is outlined below.

[Click to download full resolution via product page](#)**Figure 3: General Synthetic Workflow for Ilaprazole.**

A representative experimental protocol for the final condensation and oxidation steps is as follows:

- Condensation:

- Dissolve 5-(1H-pyrrol-1-yl)-1H-benzimidazole-2-thiol and sodium hydroxide in a suitable solvent such as acetone or methanol.[15][16]
- Slowly add 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride to the mixture.[15]
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[15]
- Upon completion, partially remove the solvent under reduced pressure and add purified water to precipitate the thioether intermediate.[15]
- Filter and dry the resulting solid.[15]

- Oxidation:

- Dissolve the thioether intermediate in a mixture of an organic solvent (e.g., acetonitrile) and water containing an inorganic base (e.g., sodium hydroxide).[17]
- Cool the mixture to 0-5°C and slowly add an oxidizing agent, such as sodium hypochlorite solution.[17]
- Monitor the reaction by TLC.[17]
- Once the reaction is complete, quench with a sodium thiosulfate solution.[17]
- Separate the organic layer, concentrate under reduced pressure, and extract with dichloromethane.[17]
- Wash the organic layer with sodium carbonate solution and purified water.[17]
- Dry the organic layer, partially remove the solvent, and crystallize the product from a suitable solvent like ethyl acetate to obtain **ilaprazole**.[17]

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method is essential for assessing the stability of **ilaprazole** in bulk drug and pharmaceutical formulations.

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., 10 mM ammonium formate).[\[18\]](#)
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 306 nm.[\[18\]](#)
 - Injection Volume: 20 μ L.
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat the drug substance with 0.1 M HCl.
 - Base Hydrolysis: Treat with 0.1 M NaOH.
 - Oxidative Degradation: Expose to 3% hydrogen peroxide.
 - Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 70°C).
 - Photodegradation: Expose a solution of the drug to UV light.
- Procedure:
 - Prepare a standard stock solution of **ilaprazole** and the stressed samples in a suitable solvent (e.g., mobile phase).
 - Inject the standard and sample solutions into the HPLC system.

- Analyze the chromatograms to separate **ilaprazole** from its degradation products. The method should be able to resolve all significant degradation products from the parent drug peak.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for evaluating the inhibitory potency of **ilaprazole** on its primary target.

- Materials:
 - Gastric H+/K+-ATPase vesicles (prepared from rabbit or porcine gastric mucosa).
 - Ilaprazole** standard solutions.
 - Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
 - ATP, MgCl₂, and KCl solutions.
 - Reagents for phosphate determination (e.g., malachite green reagent).
- Procedure:
 - Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of **ilaprazole** in the assay buffer.[19]
 - Initiate the enzymatic reaction by adding ATP.[19]
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[19]
 - Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[19]
 - Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
 - Calculate the percentage of inhibition for each **ilaprazole** concentration and determine the IC₅₀ value.

Conclusion

Ilaprazole is a potent and long-acting proton pump inhibitor with a well-characterized molecular structure and distinct chemical properties. Its primary mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase, leading to effective control of gastric acid secretion. Furthermore, its emerging role as a TOPK inhibitor opens new avenues for its therapeutic application in oncology. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and pharmacological evaluation of **ilaprazole**, supporting further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The pharmacokinetics, pharmacodynamics and safety of oral doses of ilaprazole 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ilaprazole | C19H18N4O2S | CID 214351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ilaprazole | 172152-36-2 [chemicalbook.com]
- 5. Ilaprazole CAS#: 172152-36-2 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal [mdpi.com]
- 9. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]

- 12. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of intravenous ilaprazole in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103073536A - Preparation method of ilaprazole - Google Patents [patents.google.com]
- 16. An Improved Process For Preparation Of Ilaprazole [quickcompany.in]
- 17. CN103073536B - Preparation method of ilaprazole - Google Patents [patents.google.com]
- 18. Determination of Ilaprazole Tablets by HPLC [journal11.magtechjournal.com]
- 19. jnsbm.org [jnsbm.org]
- To cite this document: BenchChem. [Ilaprazole: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674436#molecular-structure-and-chemical-properties-of-ilaprazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com